N-methyl-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]propanamide
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Overview
Description
N-methyl-N-[(3-oxo-1-benzothiophen-2-ylidene)methyl]propanamide is an aryl sulfide.
Scientific Research Applications
Antimicrobial and Antifungal Applications
N-methyl-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]propanamide derivatives have been explored for their antimicrobial properties. For instance, novel derivatives synthesized and evaluated showed notable antimicrobial activity against a range of bacteria and fungi species, with some compounds exhibiting antifungal activity against specific fungi at potency comparable to ketoconazole and anti-gram-positive bacterial activity at half the potency of chloramphenicol (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Anticancer and Cytotoxic Activities
The compound and its derivatives have been investigated for their anticancer and cytotoxic activities. Some thiazole derivatives showed promising antibacterial and anticandidal effects, as well as notable cytotoxicity against human leukemia cells (Dawbaa, Evren, Cantürk, & Yurttaş, 2021). Additionally, 3-benzyl-4(3H)quinazolinone analogues displayed broad-spectrum antitumor activity, outperforming the positive control 5-FU in some cases (Al-Suwaidan et al., 2016).
Biological Activity and Characterization
Studies have also focused on the synthesis, characterization, and biological activity of this compound and its complexes. For example, its reaction with Co(II), Ni(II), and Cu(II) halides led to the formation of complexes that showed potent cytotoxic activity against HL-60 human promyelocytic leukemia cells and some antimicrobial activity (Asegbeloyin et al., 2014).
Properties
Molecular Formula |
C13H13NO2S |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
N-methyl-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]propanamide |
InChI |
InChI=1S/C13H13NO2S/c1-3-12(15)14(2)8-11-13(16)9-6-4-5-7-10(9)17-11/h4-8H,3H2,1-2H3/b11-8- |
InChI Key |
GRUBXNOZRDXRIR-FLIBITNWSA-N |
Isomeric SMILES |
CCC(=O)N(C)/C=C\1/C(=O)C2=CC=CC=C2S1 |
SMILES |
CCC(=O)N(C)C=C1C(=O)C2=CC=CC=C2S1 |
Canonical SMILES |
CCC(=O)N(C)C=C1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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